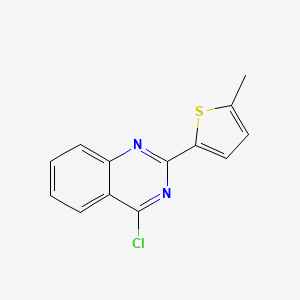

4-Chloro-2-(5-methylthiophen-2-yl)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-(5-methylthiophen-2-yl)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClN2S/c1-8-6-7-11(17-8)13-15-10-5-3-2-4-9(10)12(14)16-13/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUFFPVVGEVYRNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(S1)C2=NC3=CC=CC=C3C(=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClN2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 4 Chloro 2 5 Methylthiophen 2 Yl Quinazoline

Strategies for the Synthesis of the Quinazoline (B50416) Core

The formation of the quinazoline scaffold is a well-explored area of organic synthesis, with numerous methods available that offer varying degrees of efficiency, substrate scope, and reaction conditions. These strategies typically begin from readily available aniline (B41778) derivatives. A common and direct pathway to 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline involves the initial synthesis of the corresponding quinazolin-4(3H)-one intermediate, which is subsequently chlorinated.

Cyclocondensation Approaches from Anthranilic Acid Derivatives

A foundational method for quinazoline synthesis is the cyclocondensation of anthranilic acid or its derivatives with a suitable one-carbon source. The Niementowski quinazoline synthesis, a classic example, involves the reaction of anthranilic acid with amides at elevated temperatures to yield 4-oxo-3,4-dihydroquinazolines. wikipedia.org For the synthesis of the 2-(5-methylthiophen-2-yl) substituted quinazolinone, this would involve the reaction of anthranilic acid with 5-methylthiophene-2-carboxamide.

A more contemporary approach involves the reaction of anthranilic acid with 5-methylthiophene-2-carbonyl chloride to form an intermediate N-acylanthranilic acid, which can then be cyclized. This two-step process often proceeds through a 2-(5-methylthiophen-2-yl)-4H-3,1-benzoxazin-4-one intermediate. researchgate.netmdpi.com This benzoxazinone (B8607429) can be isolated or generated in situ and subsequently reacted with an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297) or ammonia gas, to furnish the desired 2-(5-methylthiophen-2-yl)quinazolin-4(3H)-one.

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Intermediate | Product | Reference(s) |

| Anthranilic acid | 5-Methylthiophene-2-carbonyl chloride | Pyridine, reflux | 2-(5-Methylthiophen-2-yl)-4H-3,1-benzoxazin-4-one | 2-(5-Methylthiophen-2-yl)quinazolin-4(3H)-one | researchgate.netmdpi.com |

| Anthranilic acid | 5-Methylthiophene-2-carboxamide | High temperature (e.g., 180-200 °C) | - | 2-(5-Methylthiophen-2-yl)quinazolin-4(3H)-one | wikipedia.org |

Reactions Involving 2-Aminobenzonitriles

An alternative and widely used precursor for quinazoline synthesis is 2-aminobenzonitrile (B23959). This starting material can undergo cyclization with various electrophiles. For the synthesis of the target quinazolinone, 2-aminobenzonitrile can be reacted with 5-methylthiophene-2-carbonyl chloride to form an N-acyl intermediate. Subsequent intramolecular cyclization, often promoted by a base or acid, leads to the formation of the quinazolinone ring. This method is particularly versatile as it allows for the introduction of various substituents on the quinazoline core.

| Starting Material 1 | Starting Material 2 | Reagents/Conditions | Product | Reference(s) |

| 2-Aminobenzonitrile | 5-Methylthiophene-2-carbonyl chloride | 1. Pyridine, 2. H2O2, K2CO3 | 2-(5-Methylthiophen-2-yl)quinazolin-4(3H)-one | ijirset.com |

Multi-Component Reaction Protocols

Multi-component reactions (MCRs) have gained significant traction in synthetic chemistry due to their efficiency in building molecular complexity in a single step. Several MCRs have been developed for the synthesis of quinazolines. A plausible MCR approach for 2-(5-methylthiophen-2-yl)quinazolin-4(3H)-one could involve the one-pot reaction of 2-aminobenzamide, 5-methylthiophene-2-carbaldehyde, and an oxidizing agent. These reactions often proceed through an initial imine formation followed by cyclization and oxidation.

| Component 1 | Component 2 | Component 3 | Reagents/Conditions | Product | Reference(s) |

| 2-Aminobenzamide | 5-Methylthiophene-2-carbaldehyde | Oxidant (e.g., DDQ, I2) | Catalyst (e.g., acid or base), solvent, heat | 2-(5-Methylthiophen-2-yl)quinazolin-4(3H)-one | openmedicinalchemistryjournal.com |

Metal-Catalyzed Synthetic Routes

Transition-metal catalysis has provided powerful tools for the construction of heterocyclic systems, including quinazolines. Palladium- and copper-catalyzed reactions are particularly prevalent. For instance, a palladium-catalyzed carbonylative coupling of a 2-haloaniline derivative with an appropriate coupling partner, followed by cyclization, can yield the quinazolinone core. While not directly applied to the target molecule in the reviewed literature, these methods offer potential avenues for its synthesis.

Microwave-Assisted Synthesis of Quinazoline Intermediates

Microwave irradiation has emerged as a valuable technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. The synthesis of quinazolinone intermediates can be significantly expedited using microwave assistance. For example, the Niementowski reaction and the cyclization of N-acylanthranilic acids can be performed under microwave irradiation, often under solvent-free or high-boiling point solvent conditions, to rapidly produce the desired 2-(5-methylthiophen-2-yl)quinazolin-4(3H)-one. nih.gov

| Reaction Type | Starting Materials | Conditions | Advantage | Reference(s) |

| Niementowski Reaction | Anthranilic acid, 5-Methylthiophene-2-carboxamide | Microwave irradiation, solvent-free | Rapid, high yield | nih.gov |

| Cyclization | 2-(5-Methylthiophene-2-carboxamido)benzoic acid | Microwave irradiation, solvent | Reduced reaction time | nih.gov |

Introduction of the Thiophene (B33073) Moiety

The introduction of the 5-methylthiophen-2-yl group at the 2-position of the quinazoline ring is a critical step in the synthesis of the target molecule. As outlined in the preceding sections, this is most commonly achieved by incorporating the thiophene moiety into one of the starting materials for the quinazoline core synthesis.

One of the most direct methods involves the use of 5-methylthiophene-2-carbonyl chloride or 5-methylthiophene-2-carboxamide. These reagents can be prepared from 5-methylthiophene-2-carboxylic acid, which is commercially available or can be synthesized from 2-methylthiophene.

An alternative strategy, particularly for pre-formed quinazoline systems, would be a cross-coupling reaction. For instance, a 2-haloquinazoline could potentially undergo a Suzuki or Stille coupling with a (5-methylthiophen-2-yl)boronic acid or a (5-methylthiophen-2-yl)stannane derivative, respectively. However, the more common and often more efficient approach is to build the quinazoline ring with the thiophene moiety already in place.

The final step in the synthesis of the target compound is the chlorination of the 2-(5-methylthiophen-2-yl)quinazolin-4(3H)-one intermediate. This transformation is typically achieved by treating the quinazolinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction is usually carried out at elevated temperatures, often with a catalytic amount of a tertiary amine or N,N-dimethylformamide (DMF). researchgate.netresearchgate.net The use of excess POCl₃, which can also serve as the solvent, is a common practice.

| Starting Material | Chlorinating Agent | Reagents/Conditions | Product | Reference(s) |

| 2-(5-Methylthiophen-2-yl)quinazolin-4(3H)-one | Phosphorus oxychloride (POCl₃) | Reflux, neat or in a high-boiling solvent | 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline | researchgate.netresearchgate.net |

| 2-(5-Methylthiophen-2-yl)quinazolin-4(3H)-one | Thionyl chloride (SOCl₂) | Catalytic DMF, reflux | 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline | researchgate.net |

Suzuki-Miyaura Cross-Coupling Reactions at the C-4 Position of Quinazoline

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly between sp²-hybridized carbon atoms. nih.gov In the context of 4-chloroquinazolines, this palladium-catalyzed reaction enables the introduction of a wide array of aryl and heteroaryl substituents at the C-4 position by coupling with organoboron reagents. nih.gov

The reactivity of the C-4 position in 4-chloroquinazolines is significantly enhanced due to the electron-withdrawing effect of the adjacent nitrogen atom, making it highly susceptible to oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle. nih.govresearchgate.net For compounds like 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline, the Suzuki-Miyaura reaction would involve its reaction with an aryl or heteroaryl boronic acid (or its corresponding boronate ester) in the presence of a palladium catalyst and a base.

Research on analogous structures, such as 2,4,7-trichloroquinazoline, has shown that Suzuki-Miyaura coupling can be selectively performed at the C-4 position. nih.gov However, a common challenge in these reactions is the competitive hydrolysis of the C-4 chloro group, which can lead to the formation of the corresponding quinazolin-4(3H)-one byproduct and result in lower yields of the desired coupled product. nih.gov To mitigate this, reaction conditions must be carefully optimized. One reported strategy for a similar substrate involved temporarily deactivating the C-4 position by converting it to a thioether, performing a cross-coupling at another position (C-2), and then executing a subsequent palladium-catalyzed, copper(I)-mediated cross-coupling at the C-4 position. nih.gov

Commonly used catalytic systems for this transformation on the 4-chloroquinazoline (B184009) core include palladium acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with various phosphine (B1218219) ligands. nih.gov The choice of base (e.g., K₂CO₃, Na₂CO₃, K₃PO₄) and solvent system (e.g., dioxane/water, DMF, toluene) is crucial for achieving high yields. nih.govmdpi.com

Table 1: Representative Conditions for Suzuki-Miyaura Coupling at the C-4 Position of Chloroquinazolines

| Substrate Analogue | Coupling Partner | Catalyst | Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| 4-Chloro-2-trichloromethylquinazoline | Arylboronic acids | Pd(OAc)₂ | - | DMF | 50-65% | nih.gov |

| 4-Chloroquinazoline | Arylboronic acids | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |

| 5-(4-bromophenyl)-4,6-dichloropyrimidine* | Arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | Good | mdpi.com |

*While a pyrimidine (B1678525), the reactivity at a chloro position adjacent to a ring nitrogen is analogous.

Other Cross-Coupling Methodologies

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling methodologies can be employed to functionalize the C-4 position of 4-chloroquinazolines. These reactions provide alternative routes to introduce various substituents, expanding the synthetic utility of intermediates like 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline.

Stille Coupling: This reaction involves the coupling of an organostannane (organotin) reagent with an organic halide. It has been successfully applied to 5-chlorotriazoloquinazolines using a Pd(PPh₃)₄-CuI catalyst system in DMF to introduce heteroaryl groups. nih.gov This method could be adapted for the C-4 position of the target compound.

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity. This reaction has been used to couple 2,4-dichloro-6,7-dimethoxyquinazoline (B120542) with methylzinc chloride in the presence of Pd(PPh₃)₄, demonstrating its applicability to the quinazoline scaffold. nih.gov

Kumada-Corriu Coupling: This method employs Grignard reagents (organomagnesium halides) as the nucleophilic partner. A modified Kumada coupling, using copper(I) iodide as a co-catalyst, has been shown to be effective for the reaction of 2,4-dichloroquinazoline (B46505) with tert-butylmagnesium chloride, affording the 4-substituted product in high yield. nih.gov The high nucleophilicity of Grignard reagents, however, can limit the functional group tolerance of the reaction. nih.govresearchgate.net

Preparation of the 4-Chloro Substituent

The title compound, 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline, is typically prepared from its corresponding quinazolinone precursor, 2-(5-methylthiophen-2-yl)quinazolin-4(3H)-one.

The conversion of a quinazolin-4(3H)-one to a 4-chloroquinazoline is a standard transformation in quinazoline chemistry. scielo.br This oxidative aromatization is most commonly achieved by heating the quinazolinone with a strong chlorinating agent. researchgate.net

Common reagents for this chlorination include:

Phosphorus oxychloride (POCl₃): Refluxing the quinazolinone in an excess of POCl₃ is a widely used method. researchgate.netresearchgate.net The reaction proceeds through the formation of phosphorylated intermediates. nih.gov Mechanistic studies have shown that an initial phosphorylation occurs at lower temperatures, followed by the conversion of these intermediates to the final chloroquinazoline product upon heating to 70-90 °C. nih.govsigmaaldrich.com

Thionyl chloride (SOCl₂): This reagent is also effective, often used in the presence of a catalytic amount of a polar aprotic solvent like N,N-dimethylformamide (DMF), which facilitates the reaction. researchgate.netresearchgate.net

POCl₃/PCl₅ Mixture: A combination of phosphorus oxychloride and phosphorus pentachloride can be used as a more potent chlorinating system for less reactive substrates. researchgate.netindianchemicalsociety.com

Table 2: Typical Reagents for Chlorination of Quinazolin-4(3H)-ones

| Reagent(s) | Typical Conditions | Notes | Reference |

|---|---|---|---|

| POCl₃ | Reflux in excess POCl₃ | Commonly used, can act as both reagent and solvent. | researchgate.net |

| SOCl₂ / cat. DMF | Reflux | Effective method; DMF acts as a catalyst. | researchgate.net |

| POCl₃ / PCl₅ | Heat on water bath (6-8 h) | A stronger, more robust chlorinating agent mixture. | researchgate.netindianchemicalsociety.com |

| POCl₃ / Organic Base (e.g., DIPEA) | Heat to 70-90 °C | Allows for a two-stage reaction with better control over intermediates. | nih.gov |

This section heading, as provided, falls under the preparation of the 4-chloro substituent. However, the primary and most direct method for introducing the 4-chloro group onto the quinazoline ring is the chlorination of the corresponding quinazolin-4(3H)-one, as detailed in the previous section. The transformation of other functional groups at the C-4 position into a chloro group via nucleophilic displacement is not a common synthetic strategy. The C-4 chloro group is an excellent leaving group, making it the preferred substrate for nucleophilic displacement reactions, rather than the product of one. These displacement reactions are a key aspect of the derivatization of 4-chloroquinazolines, as discussed in section 2.4.1.

Derivatization and Further Chemical Modifications from 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline

The C4-Cl bond in 4-chloroquinazolines is highly activated towards nucleophilic attack, making it an excellent site for introducing a variety of functional groups and building molecular complexity.

Nucleophilic aromatic substitution (SₙAr) is the most prominent reaction of 4-chloroquinazolines. The electron-deficient nature of the pyrimidine ring, further enhanced by the protonated ring nitrogen under acidic or neutral conditions, renders the C-4 position highly electrophilic. This allows for facile displacement of the chloride ion by a wide range of nucleophiles, particularly nitrogen-based nucleophiles like amines and hydrazines. nih.gov This reaction is a cornerstone in the synthesis of numerous biologically active 4-aminoquinazoline derivatives. scielo.br

When reacting with 2,4-dichloroquinazoline precursors, substitution occurs with high regioselectivity at the C-4 position over the C-2 position. nih.gov This pronounced selectivity is attributed to the C-4 carbon having a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO), making it more susceptible to nucleophilic attack. nih.gov

Reaction with Amines: The reaction of 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline with primary or secondary amines (aliphatic or aromatic) would yield the corresponding 4-amino-2-(5-methylthiophen-2-yl)quinazoline derivatives. These reactions are typically carried out by heating the reactants in a suitable solvent such as ethanol, isopropanol, or DMF, sometimes in the presence of a base to neutralize the HCl generated.

Reaction with Hydrazines: Similarly, treatment with hydrazine (B178648) hydrate (B1144303) readily displaces the C-4 chlorine to form the 4-hydrazinoquinazoline (B1199610) derivative. researchgate.netresearchgate.net This hydrazino intermediate is itself a valuable building block, as it can be subsequently reacted with various electrophiles or cyclized to form fused heterocyclic systems like triazolo[4,3-c]quinazolines. researchgate.netnih.gov

Table 3: Examples of Nucleophilic Aromatic Substitution at the C-4 Position of Quinazolines

| Substrate Analogue | Nucleophile | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| 4-Chloroquinazoline | Hydrazine | Ethanol | Reflux | 4-Hydrazinoquinazoline | researchgate.netmdpi.com |

| 2-Methyl-4-chloroquinazoline | Hydrazine | Not Specified | Not Specified | 2-Methyl-4-hydrazinoquinazoline | researchgate.net |

| 2,4-Dichloroquinazolines | Anilines, Benzylamines, Aliphatic amines | Various (e.g., EtOH, IPA, CH₃CN) | Various (e.g., Reflux, RT) | 2-Chloro-4-aminoquinazolines | nih.gov |

| 2-Ethoxy-4-chloroquinazoline | Hydrazine hydrate | Ethanol | Reflux | 2-Ethoxy-4-hydrazinoquinazoline | nih.gov |

Transformations of the Thiophene Ring

The thiophene ring in 2-substituted quinazolines is amenable to various chemical transformations, including electrophilic substitution, oxidation, and metal-catalyzed cross-coupling reactions. These modifications allow for the introduction of diverse functional groups, enabling the synthesis of a broad array of derivatives.

Electrophilic Aromatic Substitution: The thiophene ring is significantly more reactive towards electrophiles than benzene (B151609), with substitution occurring preferentially at the position adjacent to the sulfur atom. wikipedia.org For the 2-(5-methylthiophen-2-yl)quinazoline system, the C5 position of the thiophene is occupied by the quinazoline moiety, and the C2 position has a methyl group, leaving the C3 and C4 positions available for substitution. Halogenation is a common electrophilic substitution reaction. For instance, bromination of thiophene occurs readily, even at low temperatures, to yield 2-bromo and subsequently 2,5-dibromo derivatives. iust.ac.ir In the context of the title compound, controlled bromination would be expected to occur at the C4 position of the thiophene ring.

Oxidation of the Sulfur Atom: The sulfur atom of the thiophene ring can be oxidized to form the corresponding sulfoxide (B87167) (thiophene S-oxide) and sulfone (thiophene S-dioxide). nih.govscispace.com This transformation is often achieved using oxidizing agents like hydrogen peroxide, frequently in the presence of a catalyst such as methyltrioxorhenium(VII) (MTO). nih.govdicp.ac.cn The oxidation proceeds stepwise, first to the sulfoxide and then to the sulfone. scispace.com The rate of the initial oxidation to the sulfoxide is enhanced by electron-donating groups on the thiophene ring, while the subsequent oxidation to the sulfone is often slower. nih.govscispace.com These oxidized derivatives can participate in cycloaddition reactions, providing a route to more complex molecular architectures.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, are powerful tools for functionalizing thiophene rings. nih.govresearchgate.net To perform these reactions on the thiophene ring of 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline, a halogen substituent must first be introduced onto the thiophene ring (e.g., at the C4 position via bromination). This halo-functionalized intermediate can then be coupled with various organoboron reagents (in Suzuki coupling) or terminal alkynes (in Sonogashira coupling) to introduce new carbon-carbon bonds. researchgate.net

| Reaction Type | Reagents & Conditions | Expected Product | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), DMF | 4-Chloro-2-(4-bromo-5-methylthiophen-2-yl)quinazoline | researchgate.net |

| Oxidation | H₂O₂, Methyltrioxorhenium(VII) (MTO) | 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline S-oxide/S-dioxide | nih.govscispace.com |

| Suzuki Coupling (on brominated intermediate) | Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ | 4-Chloro-2-(4-aryl-5-methylthiophen-2-yl)quinazoline | nih.govresearchgate.net |

| Sonogashira Coupling (on brominated intermediate) | Terminal alkyne, Pd(OAc)₂, CuI, PPh₃ | 4-Chloro-2-(4-alkynyl-5-methylthiophen-2-yl)quinazoline | researchgate.net |

Functionalization of the Methyl Group on the Thiophene Ring

The methyl group at the C5 position of the thiophene ring offers another site for chemical modification. Its reactivity is analogous to that of a benzylic methyl group, making it susceptible to oxidation and halogenation.

Oxidation to Carboxylic Acid: The methyl group can be oxidized to a carboxylic acid. One effective method involves using sodium dichromate (Na₂Cr₂O₇) in water at elevated temperatures in a sealed tube. This reaction has been shown to be efficient for various methylthiophenes, converting them into the corresponding thiophenecarboxylic acids. Applying this to the title compound would yield 2-(4-chloroquinazolin-2-yl)-5-methylthiophene-2-carboxylic acid, introducing a valuable functional handle for further derivatization, such as amide or ester formation.

Halogenation: Free-radical halogenation of the methyl group can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. This would convert the methyl group into a bromomethyl group, a versatile intermediate that can readily participate in nucleophilic substitution reactions to introduce a wide range of functionalities, including amines, alcohols, and nitriles.

| Reaction Type | Reagents & Conditions | Expected Product | Reference |

|---|---|---|---|

| Oxidation | Na₂Cr₂O₇, H₂O, 200-250°C, sealed tube | 2-(4-Chloroquinazolin-2-yl)-5-methylthiophene-2-carboxylic acid | |

| Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide, CCl₄, reflux | 2-(5-(Bromomethyl)thiophen-2-yl)-4-chloroquinazoline |

Regioselective Modulations of the Quinazoline Ring

The quinazoline ring, particularly the C4 position bearing the chloro substituent, is the most reactive site for nucleophilic attack. This high degree of regioselectivity is a cornerstone of synthetic strategies involving this scaffold.

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SₙAr). nih.govresearchgate.net This reactivity is well-documented for 2,4-dichloroquinazolines, where nucleophilic attack occurs almost exclusively at the C4 position. mdpi.comnih.gov Theoretical studies, including DFT calculations, have shown that the carbon atom at the C4 position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more electrophilic and thus more prone to nucleophilic attack compared to the C2 position. mdpi.comresearchgate.net

This high regioselectivity allows for the straightforward introduction of a wide variety of nucleophiles at the C4 position. Common nucleophiles include primary and secondary amines (aliphatic and aromatic), which lead to the formation of 4-aminoquinazoline derivatives. nih.govresearchgate.netmdpi.com These reactions are typically carried out by heating the 4-chloroquinazoline with the amine in a suitable solvent, sometimes with the addition of a base. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions: In addition to SₙAr, the C4-chloro position can also undergo metal-catalyzed cross-coupling reactions. While less common than SₙAr for this specific position, reactions like Suzuki-Miyaura and Negishi couplings can be employed to form carbon-carbon bonds. nih.govmdpi.com For example, the reaction of a 4-chloroquinazoline with an organoboron compound in the presence of a palladium catalyst can yield a 4-aryl- or 4-alkylquinazoline. mdpi.com These reactions expand the synthetic utility of the C4 position beyond the introduction of heteroatom nucleophiles.

| Reaction Type | Nucleophile/Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| SₙAr (Amination) | Anilines | Isopropanol, reflux | 4-Anilino-2-(5-methylthiophen-2-yl)quinazoline | researchgate.net |

| SₙAr (Amination) | Benzylamines | Isopropanol, TEA, reflux | 4-(Benzylamino)-2-(5-methylthiophen-2-yl)quinazoline | researchgate.net |

| SₙAr (Amination) | N-Methylanilines | Microwave, THF/H₂O | 4-(N-Methylanilino)-2-(5-methylthiophen-2-yl)quinazoline | nih.gov |

| Suzuki-Miyaura Coupling | Arylboronic acids | Pd Catalyst, Base, Solvent | 4-Aryl-2-(5-methylthiophen-2-yl)quinazoline | mdpi.com |

| Negishi Coupling | Organozinc reagents | Pd or Ni Catalyst, Solvent | 4-Alkyl/Aryl-2-(5-methylthiophen-2-yl)quinazoline | nih.gov |

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 2 5 Methylthiophen 2 Yl Quinazoline Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. Through the analysis of ¹H and ¹³C NMR spectra, the precise connectivity and chemical environment of each atom in the 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline framework can be elucidated.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

The ¹H NMR spectrum provides detailed information about the hydrogen atoms within a molecule. For 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline, the spectrum is expected to show distinct signals corresponding to the protons of the quinazoline (B50416) ring, the methylthiophen substituent, and the methyl group.

Based on data from analogous structures like 4-chloro-2-phenylquinazoline (B1330423) and other 2-arylquinazolines, the aromatic protons on the quinazoline ring (H-5, H-6, H-7, H-8) are anticipated to appear in the downfield region, typically between δ 7.5 and 8.8 ppm. acs.orgchemicalbook.comresearchgate.net The protons on the thiophene (B33073) ring are also expected in the aromatic region, while the methyl protons will appear as a characteristic singlet in the upfield region.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Quinazoline H-5 | ~8.3 - 8.5 | d |

| Quinazoline H-6 | ~7.7 - 7.9 | t |

| Quinazoline H-7 | ~7.9 - 8.1 | t |

| Quinazoline H-8 | ~8.1 - 8.3 | d |

| Thiophene H-3' | ~7.2 - 7.4 | d |

| Thiophene H-4' | ~7.0 - 7.2 | d |

| Methyl (CH₃) | ~2.5 | s |

Note: The chemical shifts are predicted based on the analysis of structurally similar compounds and may vary slightly in the actual spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Complementing the proton data, ¹³C NMR spectroscopy provides insights into the carbon skeleton of the molecule. Each unique carbon atom in 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline will give a distinct signal. The chemical shifts are influenced by the electronic environment of the carbon atoms. For instance, carbons bonded to electronegative atoms like chlorine and nitrogen will be deshielded and appear at a higher chemical shift.

Spectroscopic data from related 6-bromo-4-chloro-2-phenylquinazoline (B1524381) and other analogues suggest the C4 carbon, attached to the chlorine atom, would resonate at approximately δ 161.4 ppm. researchgate.netbeilstein-journals.org The C2 carbon, linking the quinazoline and thiophene rings, is also expected in a similar downfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| Quinazoline C-2 | ~160 - 162 |

| Quinazoline C-4 | ~161 - 163 |

| Quinazoline C-4a | ~123 - 125 |

| Quinazoline C-5 | ~128 - 130 |

| Quinazoline C-6 | ~128 - 130 |

| Quinazoline C-7 | ~135 - 137 |

| Quinazoline C-8 | ~122 - 124 |

| Quinazoline C-8a | ~150 - 152 |

| Thiophene C-2' | ~138 - 140 |

| Thiophene C-3' | ~128 - 130 |

| Thiophene C-4' | ~126 - 128 |

| Thiophene C-5' | ~140 - 142 |

| Methyl (CH₃) | ~15 - 17 |

Note: The chemical shifts are predicted based on the analysis of structurally similar compounds and may vary slightly in the actual spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline is expected to exhibit characteristic absorption bands corresponding to its structural features. researchgate.net

The region below 1500 cm⁻¹ is known as the fingerprint region and contains complex absorptions that are unique to the molecule. openstax.org

Table 3: Characteristic IR Absorption Bands for 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline Analogues

| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 | Weak to Medium |

| Aliphatic C-H (Methyl) | Stretching | 2850 - 3000 | Medium |

| C=N (Quinazoline) | Stretching | 1610 - 1630 | Medium to Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium |

| C-Cl | Stretching | 600 - 800 | Strong |

Source: Data compiled from studies on various quinazoline and aromatic halide derivatives. openstax.org

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a key analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. dtic.mil The fragmentation patterns observed in the mass spectrum offer valuable clues about the molecule's structure. libretexts.orgwikipedia.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. acs.orgmeasurlabs.com For 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline (C₁₃H₉ClN₂S), the exact mass can be calculated and compared with the experimental value obtained from HRMS analysis to confirm its composition. The presence of chlorine and sulfur isotopes would result in a characteristic isotopic pattern for the molecular ion peak.

Table 4: Calculated Exact Mass for 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline

| Molecular Formula | Calculated Exact Mass [M]⁺ |

|---|---|

| C₁₃H₉³⁵ClN₂S | 260.0226 |

| C₁₃H₉³⁷ClN₂S | 262.0196 |

The fragmentation of quinazoline derivatives in mass spectrometry is often governed by the stability of the heterocyclic ring system. nih.govsoton.ac.ukresearchgate.net Common fragmentation pathways for chloro-substituted quinazolines may involve the loss of the chlorine atom or cleavage of the substituent at the 2-position.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for analyzing complex mixtures, identifying impurities, and studying drug metabolism. nih.gov In the context of 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline and its analogues, LC-MS would be employed to assess the purity of synthesized compounds and to identify any potential by-products or degradation products. The retention time from the LC provides an additional parameter for identification, while the mass spectrometer provides structural information.

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a cornerstone technique in the characterization of novel synthetic compounds, providing fundamental insight into their elemental composition and stoichiometric purity. This analytical method determines the mass percentages of constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's molecular formula. A close correlation between the found and calculated values, typically within a narrow margin of ±0.4%, serves as a robust verification of the target molecule's empirical formula and its successful synthesis to a high degree of purity.

In the structural elucidation of quinazoline derivatives, including analogues of 4-chloro-2-(5-methylthiophen-2-yl)quinazoline, elemental analysis plays a pivotal role. For the parent compound, 4-chloro-2-(5-methylthiophen-2-yl)quinazoline, the molecular formula is established as C₁₃H₉ClN₂S, with a corresponding molecular weight of 260.75 g/mol . Based on this, the theoretical elemental composition can be precisely calculated.

The detailed research findings for these analogues underscore the reliability of elemental analysis in confirming the successful synthesis of such heterocyclic systems. The congruence between the calculated and experimentally determined percentages for carbon, hydrogen, and nitrogen validates the assigned molecular formulas and the purity of the synthesized compounds.

Below are data tables presenting the calculated elemental analysis for 4-chloro-2-(5-methylthiophen-2-yl)quinazoline and the reported data for a representative 2-(thienyl)quinazoline analogue from the literature, illustrating the expected precision of this analytical method.

Table 1: Calculated Elemental Analysis for 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

| Carbon | C | 12.01 | 13 | 156.13 | 59.89 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 3.48 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 13.60 |

| Nitrogen | N | 14.01 | 2 | 28.02 | 10.75 |

| Sulfur | S | 32.07 | 1 | 32.07 | 12.30 |

| Total | 260.742 | 100.00 |

Table 2: Elemental Analysis for a Representative 2-(Aryl/thienyl)quinazoline Analogue (C₁₅H₈BrN₃) mdpi.com

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 58.09 | 58.12 |

| Hydrogen (H) | 2.60 | 2.58 |

| Nitrogen (N) | 13.55 | 13.57 |

The data presented in Table 2 for a related quinazoline derivative showcases the typical level of accuracy achieved in elemental analysis, with the found percentages closely mirroring the calculated values. This provides a strong basis for the stoichiometric verification of 4-chloro-2-(5-methylthiophen-2-yl)quinazoline and its analogues upon their synthesis and purification.

Investigation of Biological Activities and Molecular Mechanisms of Action for 4 Chloro 2 5 Methylthiophen 2 Yl Quinazoline and Its Derivatives

Preclinical Anticancer Activity and Mechanistic Insights

The quinazoline (B50416) scaffold is a prominent heterocyclic structure in medicinal chemistry, known for its diverse pharmacological activities, particularly in the realm of oncology. Derivatives of quinazoline have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer. The incorporation of a thiophene (B33073) moiety at the 2-position of the quinazoline ring, as seen in 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline, has been a strategy to explore and enhance these inhibitory activities.

Receptor Tyrosine Kinase (RTK) Inhibition

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a pivotal role in cellular processes such as growth, differentiation, and metabolism. Their aberrant activation is a common driver of cancer. Consequently, RTKs are major targets for the development of anticancer therapies. Quinazoline derivatives have emerged as a significant class of RTK inhibitors.

The epidermal growth factor receptor (EGFR) is a well-validated target in cancer therapy, and its inhibition has led to successful clinical outcomes in various malignancies. The quinazoline core is a key pharmacophore in several approved EGFR inhibitors, such as gefitinib (B1684475) and erlotinib. Research has extended to thiophene-bearing quinazoline derivatives to explore their potential as novel EGFR inhibitors.

Studies on a series of novel thiophene-bearing quinazoline derivatives have demonstrated their potential as EGFR inhibitors. researchgate.net In one study, several 4-aminoquinazoline derivatives with a thiophene moiety were synthesized and evaluated for their antiproliferative activity against the A431 cancer cell line, which overexpresses EGFR. researchgate.net Seven out of nine synthesized compounds significantly inhibited the growth of A431 cells. researchgate.net Notably, compound 5e in that study, which features a substituted thiophene ring, exhibited an IC50 value nearly equal to that of the known EGFR inhibitor, erlotinib. researchgate.net Western blot analysis confirmed that this compound significantly inhibited the autophosphorylation of EGFR in A431 cells, indicating direct target engagement. researchgate.net

Structure-activity relationship (SAR) studies have provided insights into the structural requirements for potent EGFR inhibition by these thiophene-bearing quinazolines. It was observed that the presence of 6,7-side chains on the quinazoline ring resulted in more potent compounds compared to their unsubstituted counterparts. researchgate.net Furthermore, the nature of the substituent on the thiophene ring was found to be crucial, with electron-withdrawing and hydrophobic groups, such as chlorine or bromine atoms at the 5-position of the thiophene, being preferred for enhanced activity. researchgate.net Another study synthesized a series of quinazoline derivatives containing a thiophene moiety and identified a compound that showed comparable anti-tumor effectiveness to erlotinib, with an IC50 value of 3.4 µM. ekb.eg

The inhibitory activity of these compounds is not limited to wild-type EGFR (EGFRwt-TK). Some quinazoline derivatives have been investigated for their activity against mutant forms of EGFR that confer resistance to first-generation inhibitors. medchemexpress.com

| Compound/Derivative Class | Cell Line(s) | Observed Activity | IC50 Value | Source(s) |

| Thiophene-bearing quinazoline derivative (5e) | A431 (EGFR overexpressing) | Significant growth inhibition, inhibition of EGFR autophosphorylation | Nearly equal to erlotinib | researchgate.net |

| Thiophene-containing quinazoline derivative | Not specified | Anti-tumor effectiveness | 3.4 µM | ekb.eg |

| 6,7-dimorpholinoalkoxy quinazoline derivative (8d) | A431, A549, SW480 (wild-type EGFR); HCC827, NCI-H1975 (mutant EGFR) | Potent antiproliferative activity | 0.37-4.87 µM | medchemexpress.com |

| 6,7-dimorpholinoalkoxy quinazoline derivative (8d) | Recombinant EGFR-TK (wt or T790M) | Potent inhibitory effects | 7.0 nM (wt), 9.3 nM (T790M) | medchemexpress.com |

| 4-arylaminoquinazolines with N,N-diethyl(aminoethyl)amino moiety (6a) | Recombinant EGFRwt-TK | Potent inhibitory effects | 15.60 nM | nih.gov |

The Phosphoinositide 3-Kinase (PI3K)/Akt/mTOR signaling pathway is a critical intracellular pathway that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a frequent event in many human cancers, making it an attractive target for therapeutic intervention. Several quinazoline-based compounds have been identified as inhibitors of this pathway. nih.govnih.gov

While direct studies on 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline's effect on the PI3K pathway are not extensively documented, the broader class of quinazoline derivatives has shown significant activity. For instance, some quinazoline derivatives have been reported as promising PI3K inhibitors, with some compounds reaching clinical trials. nih.gov The mechanism of action often involves the inhibition of the phosphorylation of key downstream effectors of the PI3K pathway, such as Akt and mTOR. mdpi.commpu.edu.mo For example, a series of novel 7 or 8-substituted 4-morpholine-quinazoline derivatives were designed and synthesized, with compound 17f from the study demonstrating high PI3Kα inhibition with an IC50 value of 4.2 nM and the ability to significantly inhibit the PI3K/Akt/mTOR pathway. nih.gov Another study on dimorpholinoquinazoline-based compounds showed that they could inhibit the phosphorylation of Akt, mTOR, and S6K. mdpi.com

The RAF/MEK/ERK pathway, also known as the MAPK pathway, is another crucial signaling cascade that regulates cell proliferation, differentiation, and survival. The RAF kinases (A-RAF, B-RAF, and C-RAF) are key components of this pathway, and mutations in the BRAF gene are found in a significant percentage of human cancers. The quinazolinone nucleus is considered a privileged scaffold for developing RAF inhibitors. mdpi.com

Although specific data on 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline as a RAF kinase inhibitor is limited, related quinazolinone derivatives have been investigated for this activity. For example, a fluoroquinazolinone urea (B33335) derivative, GNE-0749, acts as a highly selective pan-RAF suppressor. mdpi.com Another compound, AZ628, which is a quinazolinone derivative, functions as a multi-kinase inhibitor targeting BRAF (wild-type and V600E mutant), CRAF, and VEGFR-2. mdpi.com These examples highlight the potential of the quinazoline scaffold to be adapted for RAF kinase inhibition.

The promiscuous nature of some kinase inhibitors allows them to target multiple signaling pathways, which can be advantageous in overcoming resistance mechanisms in cancer. Quinazoline derivatives have been explored as multi-kinase inhibitors, targeting a range of kinases beyond EGFR.

Some 4-anilinoquinazolines have been investigated for their ability to inhibit receptor tyrosine kinases such as platelet-derived growth factor receptor beta (PDGFR-β). nih.gov Additionally, certain quinazoline derivatives have shown inhibitory activity against non-receptor tyrosine kinases like Src and Abl. For instance, a series of 4-anilinoquinazoline (B1210976) derivatives were identified as potent and selective dual inhibitors of c-Src and Abl kinases. nih.gov Another study on styrylquinazoline (B1260680) derivatives demonstrated their potential as Abl inhibitors. nih.gov

With regard to Fibroblast Growth Factor Receptor 1 (FGFR-1), a quinazolinone N-acetohydrazide derivative demonstrated inhibitory activity against VEGRF-2, FGFR-1, BRAF, and BRAFV600E. mdpi.com

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, are key mediators of angiogenesis. nih.gov Inhibition of the VEGF/VEGFR-2 signaling pathway is a well-established anti-cancer strategy. Several quinazoline derivatives have been developed as VEGFR-2 inhibitors. nih.govekb.eg

Cell Cycle Modulation and Apoptosis Induction

Derivatives of the quinazoline scaffold have demonstrated the ability to modulate the cell cycle and induce apoptosis, which are crucial mechanisms for controlling cancer cell proliferation.

G1/G2/M Phase Cell Cycle Arrest

Quinazoline derivatives have been shown to arrest the cell cycle at various phases, thereby inhibiting the division of cancer cells. For instance, certain quinazolinone-based PARP-1 inhibitors have been observed to cause cell growth arrest at the G2/M phase in MCF-7 breast cancer cells. rsc.org Similarly, a novel series of quinazoline derivatives was found to induce cell cycle arrest at the G2/M phase in MGC-803 human gastric cancer cells. mdpi.com Another study on synthetic 2,3-arylpyridylindole derivatives, which can be considered complex indole (B1671886) derivatives, demonstrated a biphasic effect on the cell cycle in A549 lung cancer cells. At lower concentrations, they induced G0/G1 arrest, while at higher concentrations, they caused a G2/M phase arrest. nih.gov Furthermore, some N-aryl-2-trifluoromethyl-quinazoline-4-amine analogues have been shown to promote cell cycle arrest at the G2/M phase in leukemia cells. ssrn.com

The following table summarizes the effects of different quinazoline derivatives on cell cycle progression.

| Compound Class | Cell Line | Effect |

| Quinazolinone-based PARP-1 inhibitors | MCF-7 | G2/M phase arrest rsc.org |

| Novel Quinazoline derivatives | MGC-803 | G2/M phase arrest mdpi.com |

| 2,3-Arylpyridylindole derivatives | A549 | G0/G1 and G2/M phase arrest nih.gov |

| N-aryl-2-trifluoromethyl-quinazoline-4-amine analogues | Leukemia cells | G2/M phase arrest ssrn.com |

Programmed Cell Death (Apoptosis) Induction (e.g., Caspase activation)

The induction of apoptosis is a key characteristic of many anticancer agents. Research has shown that quinazoline derivatives can trigger this process through various mechanisms, including the activation of caspases. For example, novel 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides, which contain a chloro-benzenesulfonamide moiety, have been found to induce apoptosis in HCT-116, HeLa, and MCF-7 cancer cell lines, with an associated increase in caspase activity. mdpi.com In another study, certain 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones demonstrated the ability to activate caspase-3 and caspase-8, leading to apoptosis in A-594 human epithelial cancer cells. mdpi.com Additionally, a novel quinazoline derivative, compound 18, was found to induce apoptosis in MGC-803 cells by down-regulating anti-apoptotic proteins like Bcl-2 and Mcl-1, and up-regulating the pro-apoptotic protein Bax, as well as cleaved PARP. mdpi.com

The table below highlights the pro-apoptotic activity of selected quinazoline derivatives.

| Compound/Derivative Class | Cell Line | Key Apoptotic Events |

| 5-substituted 2-(arylmethylthio)-4-chloro-N-(5-aryl-1,2,4-triazin-3-yl)benzenesulfonamides | HCT-116, HeLa, MCF-7 | Caspase activation mdpi.com |

| 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones | A-594 | Caspase-3 and Caspase-8 activation mdpi.com |

| Quinazoline derivative (compound 18) | MGC-803 | Down-regulation of Bcl-2 and Mcl-1, up-regulation of Bax and cleaved PARP mdpi.com |

Microtubule Dynamics and Tubulin Polymerization Inhibition

Microtubules are essential components of the cytoskeleton involved in cell division, and their disruption is a well-established anticancer strategy. Several quinazoline derivatives have been identified as inhibitors of tubulin polymerization.

A study on 4-(N-Cycloamino)phenylquinazolines identified them as a new class of tubulin inhibitors that act at the colchicine (B1669291) site. nih.gov The most potent compound from this series, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (5f), exhibited significant potency against tubulin assembly with an IC50 of 0.77 μM and substantially inhibited colchicine binding. nih.gov Another investigation led to the discovery of novel quinazoline derivatives as tubulin polymerization inhibitors that also target the colchicine binding site. nih.gov The compound designated as Q19 from this series showed potent antiproliferative activity against the HT-29 colon cancer cell line with an IC50 value of 51 nM. nih.gov Furthermore, N-aryl-2-trifluoromethylquinazoline-4-amine analogues have been found to inhibit tubulin polymerization and disrupt cellular microtubule networks by targeting the colchicine site. ssrn.com A series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues were designed based on the core of known tubulin inhibitors and showed significant anticancer activity. nih.gov

The inhibitory effects of various quinazoline derivatives on tubulin polymerization are summarized in the table below.

| Compound Class | Target Site | IC50 (Tubulin Polymerization) |

| 4-(N-Cycloamino)phenylquinazolines (e.g., compound 5f) | Colchicine site | 0.77 μM nih.gov |

| Novel quinazoline derivatives (e.g., Q19) | Colchicine binding site | Not specified, but potent inhibitor nih.gov |

| N-aryl-2-trifluoromethyl-quinazoline-4-amine analogues | Colchicine site | Not specified, but effective inhibitors ssrn.com |

DNA Replication and Repair Pathway Modulation

Targeting DNA replication and repair pathways is another effective strategy in cancer therapy. Certain derivatives of quinazoline have shown promise as inhibitors of key enzymes in these pathways, such as PARP and topoisomerases.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are crucial for DNA repair, and their inhibition can lead to the accumulation of DNA damage and cell death, particularly in cancer cells with existing DNA repair defects. A series of novel 4-Hydroxyquinazoline (B93491) derivatives have been designed and synthesized as PARP inhibitors. One such compound, designated B1, exhibited an IC50 value of 63.81 ± 2.12 nM against PARP1. nih.gov Another study focused on quinazolinone-based derivatives as potential PARP-1 inhibitors, with one compound (12c) showing an IC50 of 30.38 nM, comparable to the known PARP inhibitor Olaparib. rsc.org Furthermore, quinazoline-2,4(1H,3H)-dione derivatives have been identified as potent PARP-1/2 inhibitors, with one compound (Cpd36) displaying remarkable enzymatic activity against PARP-1 (IC50 = 0.94 nM) and PARP-2 (IC50 = 0.87 nM). nih.gov

The following table presents the PARP inhibitory activity of different quinazoline derivative classes.

| Compound Class | Target | IC50 |

| 4-Hydroxyquinazoline derivatives (e.g., B1) | PARP1 | 63.81 ± 2.12 nM nih.gov |

| Quinazolinone derivatives (e.g., 12c) | PARP-1 | 30.38 nM rsc.org |

| Quinazoline-2,4(1H,3H)-dione derivatives (e.g., Cpd36) | PARP-1 | 0.94 nM nih.gov |

| PARP-2 | 0.87 nM nih.gov |

Topoisomerase Inhibition

Topoisomerases are enzymes that regulate the topology of DNA and are vital for DNA replication and transcription. Their inhibition can lead to DNA damage and apoptosis. Research into pyrazolo[4,3-f]quinoline derivatives has identified compounds with topoisomerase inhibitory activity. For example, compound 2E from this series was highly active in preventing the catalytic activity of topoisomerase IIα, with an inhibition of 88.3%, which is similar to the positive control, etoposide. mdpi.com In a different study, new rsc.orgnih.govnih.govtriazolo[4,3-c]quinazolines were designed as intercalative Topoisomerase II inhibitors, with compound 16 showing a significant catalytic inhibitory effect at a concentration of 10 μM. nih.gov

The table below summarizes the topoisomerase inhibitory activity of specific quinazoline derivatives.

| Compound Class | Target | Activity |

| Pyrazolo[4,3-f]quinoline derivatives (e.g., 2E) | Topoisomerase IIα | 88.3% inhibition mdpi.com |

| rsc.orgnih.govnih.govtriazolo[4,3-c]quinazolines (e.g., 16) | Topoisomerase II | Catalytic inhibition at 10 μM nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition

The quinazoline scaffold is a well-established pharmacophore known for its ability to inhibit dihydrofolate reductase (DHFR), an essential enzyme in the synthesis of nucleotides and amino acids. nih.govnih.gov Antifolates that target DHFR can disrupt DNA replication and cell proliferation, making them effective anticancer, antibacterial, and antiparasitic agents. nih.govnih.gov

Research into quinazoline-based compounds has identified numerous derivatives with potent DHFR inhibitory activity. nih.gov Specifically, 2-substituted-mercapto-quinazolin-4(3H)-one analogues have been a focus of study, with some compounds demonstrating significantly greater activity than the reference drug, Methotrexate (B535133). nih.gov The inhibitory action is closely tied to the substitution patterns on the quinazoline nucleus, which influence the compound's binding within the enzyme's active site. nih.gov While direct studies on 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline are not extensively detailed in the available literature, the established activity of the broader quinazoline class suggests that it and its derivatives are promising candidates for DHFR inhibition. nih.govnih.gov The thiophene moiety, present in other heterocyclic DHFR inhibitors, may further contribute to this potential. nih.gov

Preclinical In Vitro Cytotoxicity Evaluation

The cytotoxic potential of quinazoline derivatives has been extensively evaluated against a wide array of human cancer cell lines. These studies are crucial for identifying compounds with promising anticancer activity. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess cell viability and determine the concentration at which a compound inhibits 50% of cell growth (IC₅₀).

Derivatives of the quinazoline scaffold have demonstrated broad-spectrum cytotoxic effects. For instance, certain morpholine-substituted quinazolines showed significant activity against A549 (lung), MCF-7 (breast), and SH-SY5Y (neuroblastoma) cell lines, with IC₅₀ values in the low micromolar range. rsc.org Similarly, a series of novel 4-aniline quinazoline derivatives exhibited potent inhibitory activity against MDA-MB-231 (breast) and A549 (lung) cancer cells, with the most active compound showing an IC₅₀ of 4.53 μM against MDA-MB-231. nih.gov Further studies on chalcone-incorporated quinazolines revealed potent activity against A549, MCF-7, HT-29 (colon), and A-375 (melanoma) cell lines. semanticscholar.org The data from various studies highlights the versatility of the quinazoline core in generating derivatives with significant and selective anticancer properties across different cancer types. rsc.orgnih.govsemanticscholar.orgnih.gov

Below is a table summarizing the in vitro cytotoxicity of various quinazoline derivatives against several human cancer cell lines.

| Cell Line | Cancer Type | Derivative Type | IC₅₀ (µM) |

| A549 | Lung | 4-Anilinoquinazoline (Y22) | >50 |

| A549 | Lung | Morpholine substituted (AK-3) | 10.38 |

| A549 | Lung | Morpholine substituted (AK-10) | 8.55 |

| A549 | Lung | Chalcone (B49325) incorporated (11g) | 0.10 |

| MCF-7 | Breast | Morpholine substituted (AK-3) | 6.44 |

| MCF-7 | Breast | Morpholine substituted (AK-10) | 3.15 |

| MCF-7 | Breast | Chalcone incorporated (11g) | 0.17 |

| HT-29 | Colon | Chalcone incorporated (11g) | 0.13 |

| HepG2 | Liver | Quinazoline-oxymethyltriazole (8j) | 8.55 |

| MDA-MB-231 | Breast | 4-Anilinoquinazoline (Y22) | 4.53 |

| HCT116 | Colon | Quinazoline-oxymethyltriazole (8a) | 5.33 |

| A-375 | Melanoma | Chalcone incorporated (11g) | >10 |

This table is for illustrative purposes and combines data from studies on various quinazoline derivatives to show the general cytotoxic potential of this class of compounds. rsc.orgnih.govsemanticscholar.orgnih.gov

Preclinical In Vivo Efficacy Studies

Following promising in vitro results, select quinazoline derivatives have been advanced to preclinical in vivo models to assess their efficacy in a more complex biological system. These studies typically involve animal models, such as mice with tumor xenografts or induced inflammation, to evaluate the therapeutic potential of the compounds.

In one study, a novel 4-hydroxyquinazoline derivative, referred to as B1, was tested in an in vivo tumor model. mdpi.com The results showed that the compound significantly suppressed tumor growth, providing evidence of its potential as an anticancer agent in a living organism. mdpi.com An acute toxicity study also suggested a favorable safety profile for this compound. mdpi.com In a different context, a 6-amino-4-phenethylaminoquinazoline derivative (11q) was evaluated in a rat model of inflammation. nih.gov This compound exhibited a tangible anti-inflammatory effect on carrageenan-induced paw edema, demonstrating its potential to mitigate inflammatory responses in vivo. nih.gov Such studies are a critical step in the drug development pipeline, bridging the gap between cellular assays and potential clinical applications.

Anti-inflammatory Activity and Molecular Targets

Cyclooxygenase (COX) Inhibition

The cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, are key targets for anti-inflammatory drugs. COX-2 is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins (B1171923) that mediate pain and inflammation. rajpub.com Selective inhibition of COX-2 over the constitutive COX-1 isoform is a desirable trait for anti-inflammatory agents as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs. researchgate.net

Several series of quinazoline and quinazolinone derivatives have been synthesized and evaluated for their COX inhibitory activity. rajpub.comresearchgate.net Many of these compounds have shown potent and selective inhibition of the COX-2 enzyme. researchgate.net For example, certain 2,3-disubstituted 4(3H)-quinazolinone derivatives demonstrated strong COX-2 inhibitory activity with IC₅₀ values in the sub-micromolar range and high selectivity indices, comparable to the reference drug celecoxib. researchgate.net The structural features of these quinazoline derivatives allow them to bind effectively to the active site of the COX-2 enzyme. rajpub.comresearchgate.net Molecular docking studies have further elucidated the binding modes, confirming favorable interactions within the COX-2 binding pocket while showing insignificant interactions with the COX-1 active site. researchgate.net

The table below presents data on the COX-2 inhibitory activity of representative quinazolinone derivatives.

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = IC₅₀ COX-1/IC₅₀ COX-2) |

| Derivative 4 | >100 | 0.33 | >303 |

| Derivative 6 | >100 | 0.40 | >250 |

| Derivative 8 | >100 | 0.70 | >142 |

| Celecoxib (Reference) | >100 | 0.30 | >333 |

| Diclofenac (Reference) | 3.9 | 0.8 | 4.87 |

Data is illustrative of research on quinazolinone derivatives as COX inhibitors. rajpub.comresearchgate.net

Modulation of Inflammatory Mediators

The anti-inflammatory effects of 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline derivatives are primarily mediated through the inhibition of key enzymatic pathways that produce inflammatory mediators. The most direct mechanism is the inhibition of cyclooxygenase (COX) enzymes, as detailed previously. By blocking COX-2, these compounds effectively reduce the production of prostanoids, such as prostaglandins, which are pivotal in mediating inflammatory responses, pain, and fever. researchgate.net

The inhibition of prostaglandin (B15479496) synthesis is a hallmark of nonsteroidal anti-inflammatory drugs (NSAIDs) and is the principal mechanism by which quinazoline-based COX inhibitors exert their therapeutic effects. While the primary focus has been on the prostaglandin pathway, the broader anti-inflammatory profile, including potential effects on other mediators like histamine (B1213489) and serotonin, remains an area for further investigation.

Nuclear Factor-kappa B (NF-κB) Pathway Transcriptional Activity Inhibition

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of genes involved in inflammation, immune responses, cell proliferation, and survival. nih.gov Dysregulation and hyperactivation of the NF-κB pathway are hallmarks of many cancers and chronic inflammatory diseases. encyclopedia.pub Consequently, inhibitors of this pathway are of significant therapeutic interest.

Quinazoline derivatives have been identified as a novel structural class of potent NF-κB inhibitors. nih.gov Structure-activity relationship studies have led to the development of compounds that effectively block NF-κB transcriptional activation. nih.gov For example, the quinazoline derivative EVP4593 (also known as QNZ) was found to block NF-κB signaling at nanomolar concentrations. encyclopedia.pub Another derivative, 11q, containing a 4-phenoxyphenethyl moiety, demonstrated strong inhibitory effects on both NF-κB transcriptional activation and the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine regulated by NF-κB. nih.gov The ability of these compounds to inhibit the NF-κB pathway underscores their potential as dual-action agents that can target both inflammatory processes and cancer cell survival mechanisms. nih.govencyclopedia.pub

Mitogen-Activated Protein Kinase (MAPK) Pathway Modulation (e.g., ERK2, p38α, JNK3)

Derivatives of the quinazoline scaffold have been identified as modulators of the mitogen-activated protein kinase (MAPK) signaling pathway, a critical cascade in regulating cellular processes such as inflammation, proliferation, and apoptosis. Research into pyrazolo[1,5-a]quinazoline derivatives has shown that these compounds can act as ligands for key kinases within this pathway, including extracellular signal-regulated kinase 2 (ERK2), p38α, and c-Jun N-terminal kinase 3 (JNK3).

Molecular modeling studies suggest that these quinazoline-based compounds can effectively bind to the active sites of ERK2, p38α, and JNK3. The binding affinity appears highest for JNK3, indicating a degree of selectivity. The interaction is stabilized by key amino acid residues within the kinase binding pockets. By inhibiting these kinases, the compounds can interfere with the downstream signaling that leads to inflammatory responses. This targeted inhibition of MAPK pathways represents a significant mechanism contributing to the anti-inflammatory profile of this class of compounds.

Preclinical In Vitro and In Vivo Models (e.g., carrageenan-induced paw edema)

The anti-inflammatory potential of quinazoline derivatives has been substantiated in established preclinical models. A primary in vivo model used for this evaluation is the carrageenan-induced paw edema test in rodents, a standard assay for acute inflammation. In this model, the injection of carrageenan into the paw induces a biphasic inflammatory response characterized by edema, or swelling. The initial phase involves the release of mediators like histamine and serotonin, while the later phase is associated with the production of prostaglandins and cytokines, mediated by enzymes such as cyclooxygenase-2 (COX-2).

Studies on novel quinazoline derivatives demonstrate a significant, dose-dependent inhibition of paw edema formation. nih.gov In some cases, the efficacy of these compounds at certain concentrations is comparable to that of established non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin. nih.gov The reduction in paw volume following administration of the test compounds indicates their ability to suppress the acute inflammatory cascade. nih.govresearchgate.net These findings from in vivo models provide crucial evidence of the anti-inflammatory activity of the quinazoline scaffold, supporting its potential for further therapeutic development.

Table 1: Anti-Inflammatory Activity of Quinazolinone Derivatives in Carrageenan-Induced Paw Edema Model This table is interactive. You can sort and filter the data.

| Compound ID | Substitution Pattern | Edema Inhibition (%) | Reference Compound | Edema Inhibition (%) (Reference) |

|---|---|---|---|---|

| Compound 21 | 3-[2'-(2''-(p-chlorophenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | 32.5 | Phenylbutazone | 38.6 |

| Compound 15 | 3-[2'-(3''-chloro-2''-oxo-4''-(p-chlorophenyl)azetidin-1''-yl)phenyl]-2-methyl-6-bromo quinazolin-4-one | 30.1 | Phenylbutazone | 38.6 |

| Compound 17 | 3-[2'-(2''-(phenyl)-4''-oxo-1'',3''-thiazolidin-3''-yl)phenyl]-2-methyl-quinazolin-4-one | 27.2 | Phenylbutazone | 38.6 |

| Compound 11 | 3-[2'-(3''-chloro-2''-oxo-4''-(phenyl)azetidin-1''-yl)phenyl]-2-methyl-quinazolin-4-one | 24.6 | Phenylbutazone | 38.6 |

| Compound 5 | 3-[2'-(benzylideneamino)phenyl]-2-methyl-quinazolin-4-one | 15.1 | Phenylbutazone | 38.6 |

Data synthesized from studies on quinazolinone analogs. researchgate.net

Antimicrobial Activity and Resistance Mechanisms

The quinazoline framework is a recognized pharmacophore in the development of new antimicrobial agents. eurekaselect.com Derivatives have demonstrated a wide spectrum of activity, including antibacterial and antifungal effects, making them a subject of considerable interest amid rising concerns about antimicrobial resistance. mdpi.comeco-vector.com

Antibacterial Activity (Gram-positive and Gram-negative bacteria)

Derivatives of 4-Chloro-2-(5-methylthiophen-2-yl)quinazoline have shown notable efficacy against a range of bacteria. Their activity spans both Gram-positive and Gram-negative species, although many derivatives exhibit greater potency against Gram-positive organisms like Staphylococcus aureus and Enterococcus faecalis. acs.org This may be attributable to the structural differences in the bacterial cell wall, with the less complex wall of Gram-positive bacteria potentially allowing for better compound permeability. nih.gov

Importantly, research has demonstrated that certain quinazolinone compounds are active against multidrug-resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin- and linezolid-resistant strains. acs.orgnih.gov The minimum inhibitory concentrations (MICs) for some of these derivatives are in the low microgram-per-milliliter range, indicating potent bactericidal or bacteriostatic activity. acs.orgubc.ca

Table 2: Antibacterial Activity (MIC, μg/mL) of Selected Quinazolinone Derivatives This table is interactive. You can sort and filter the data.

| Compound ID | S. aureus ATCC 29213 | S. aureus (Vancomycin-Resistant) | E. faecalis (Vancomycin-Resistant) | E. coli 8739 | S. typhimurium 14028 |

|---|---|---|---|---|---|

| Compound 2 | 2 | 2 | ≥16 | >16 | >16 |

| Compound 27 | 0.5 | ≤0.5 | ≥16 | >16 | >16 |

| Compound 4a | 8 | N/A | N/A | 8 | 4 |

| Compound 4c | 16 | N/A | N/A | 8 | 4 |

| Compound 5a | 2 | N/A | N/A | 4 | 1 |

Data compiled from multiple studies on different derivative series. acs.orgubc.ca N/A indicates data not available from the source.

Cell Wall Synthesis Inhibition (e.g., Penicillin-Binding Protein (PBP) inhibition)

A primary mechanism underlying the antibacterial action of quinazolinone derivatives against Gram-positive bacteria is the inhibition of cell wall synthesis. This is achieved by targeting penicillin-binding proteins (PBPs), which are essential bacterial enzymes for the final steps of peptidoglycan synthesis. acs.org

Specifically, certain quinazolinone compounds have been shown to inhibit PBP1 and PBP2a in MRSA. acs.org The resistance of MRSA to most β-lactam antibiotics is conferred by PBP2a, which has a low affinity for these drugs due to a closed active site. nih.gov Some quinazolinones can bind to an allosteric site on PBP2a, inducing a conformational change that opens the active site. nih.gov This allosteric regulation makes the enzyme susceptible to inhibition, thereby disrupting cell wall construction and leading to bacterial cell death. This novel, non-β-lactam mechanism of PBP2a inhibition makes these compounds promising candidates for overcoming MRSA resistance. nih.gov

Membrane Disruption and Self-Promoted Uptake

While direct, large-scale membrane disruption is not a widely documented primary mechanism of action for the quinazoline class, their interaction with the bacterial cell membrane is crucial for their activity. The ability of these compounds to traverse the cell membrane is a prerequisite for reaching intracellular targets. The lipophilicity of the molecule, influenced by various chemical substituents, plays a key role. For instance, the addition of hydrophobic moieties, such as a naphthyl radical, can increase the compound's solubility within the lipid-rich environment of the bacterial membrane, facilitating its passage into the cell. nih.gov

The "self-promoted uptake" pathway is a specific mechanism used by certain cationic antimicrobials, like aminoglycosides, to cross the outer membrane of Gram-negative bacteria. This process involves the displacement of stabilizing divalent cations (Mg²⁺ and Ca²⁺) from the lipopolysaccharide (LPS) layer, which locally disrupts the membrane and allows the antimicrobial to enter. Currently, there is no direct evidence to suggest that quinazoline derivatives utilize this specific self-promoted uptake pathway. Their uptake appears to be governed more by passive diffusion related to their physicochemical properties.

Antifungal Activity

In addition to their antibacterial properties, various quinazoline and quinazolinone derivatives have demonstrated significant antifungal activity. eco-vector.com These compounds have been tested against a panel of pathogenic fungi and yeasts, including species of Aspergillus, Candida, and various plant-pathogenic fungi like Fusarium oxysporum.

The efficacy of these compounds varies based on their specific chemical structures. For example, studies have shown that certain hydrazone and pyrazole-containing quinazolinone derivatives exhibit potent activity against Candida albicans and Aspergillus niger, with MIC values that are, in some cases, comparable or superior to the standard antifungal drug Clotrimazole. ubc.ca The presence of halogen atoms, such as chlorine, on the quinazolinone structure has also been shown to enhance inhibitory effects against specific fungal species. This broad-spectrum activity highlights the versatility of the quinazoline scaffold for the development of novel antifungal agents.

Anti-Biofilm Activity

Bacterial biofilms are a significant challenge in treating infections due to their inherent resistance to antibiotics. nih.gov The quinazoline scaffold has emerged as a promising starting point for the development of anti-biofilm agents. A library of compounds based on a 2-aminoquinazoline (B112073) (2-AQ) scaffold was explored for its anti-biofilm capabilities against Mycobacterium smegmatis, a surrogate for Mycobacterium tuberculosis. This study successfully identified 2-AQ derivatives with significant biofilm inhibition activity. nih.gov

Further research into quinazolinone derivatives has shown their efficacy against biofilm formation in various pathogenic microbes. For instance, certain pyrimidin-4-yl quinazolin-4(3H)-one conjugates were found to effectively inhibit biofilm formation in methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Other studies have identified quinazolinone derivatives with anti-biofilm activity against Candida albicans and compounds that attenuate biofilm formation in Pseudomonas aeruginosa by inhibiting its quorum sensing transcriptional regulator PqsR. nih.gov Another specific derivative, 2-(6-Chloro-2-p-tolylquinazolin-4-ylthio) acetonitrile, has also been evaluated for its properties related to inhibiting biofilm formation. researchgate.net

Evaluation of Structure-Activity Relationship for Antimicrobial Potency

The antimicrobial potency of quinazoline derivatives is heavily influenced by the nature and position of substituents on the quinazoline core. Structure-activity relationship (SAR) studies have provided valuable insights into optimizing these compounds for greater efficacy. nih.govresearchgate.net

Key findings from various SAR studies indicate that:

Substitution at positions 2 and 3: The groups substituted at the 2 and 3 positions of the quinazolinone ring are critical for modulating antimicrobial activity. The presence of a substituted aromatic ring at position 3, and methyl or thiol groups at position 2, are often considered essential for potency. nih.govresearchgate.net

Substitution at position 4: The introduction of an amine or substituted amine at the 4th position can enhance antimicrobial activity. nih.gov

Halogenation: The presence of halogen atoms, such as chlorine or bromine, at the 6 and 8 positions of the quinazolinone ring has been shown to improve antimicrobial properties. nih.gov

2-Substituted Quinazolines: A high-throughput screening identified a novel 2-substituted quinazoline as an antibacterial agent. Subsequent SAR studies led to the synthesis of a derivative with improved broad-spectrum antibacterial activity against several bacterial strains, which was found to inhibit the transcription and translation of bacterial RNA. nih.gov

4-Thioquinazoline Derivatives: For 4-thioquinazoline derivatives containing a chalcone moiety, SAR has been studied in the context of antiviral activity against the Tobacco Mosaic Virus (TMV), demonstrating that these compounds can be effective viral control agents. nih.govresearchgate.net

Preclinical In Vitro and In Vivo Models

The evaluation of quinazoline derivatives relies on a variety of preclinical models to determine their biological activity and potential therapeutic efficacy.

In Vitro Models:

Antimicrobial and Anti-biofilm Assays: Standard broth microdilution methods are used to determine the Minimum Inhibitory Concentration (MIC) against various bacterial and fungal strains. Anti-biofilm activity is often assessed using crystal violet staining methods to quantify biofilm mass. nih.gov

Antiviral Assays: In vitro antiviral activity is commonly tested in cell cultures. For example, anti-HIV activity of quinazoline derivatives has been evaluated in human T-lymphocyte (MT-4) cells by measuring the inhibition of virus-induced cytopathic effects. tandfonline.comnih.gov Anti-influenza activity is often assessed in cell lines like HEK293T. urfu.ru

Anticancer Screening: A panel of human cancer cell lines is typically used for initial screening. Examples include COLO205 (colorectal), H460 (lung), HCT-15 (colon), and HCC1937 (breast) cell lines, with cell viability measured by assays like the MTT assay. mdpi.comnih.gov

Enzyme Inhibition Assays: For activities like anti-diabetic potential, the inhibitory effect on specific enzymes such as α-glucosidase and α-amylase is measured. mdpi.comnih.gov

In Vivo Models:

Infection Models: The efficacy of antimicrobial quinazolines has been tested in animal models such as the neutropenic mouse thigh infection model for S. aureus and systemic K. pneumoniae infection models in mice. nih.govmdpi.comnih.gov

Anticancer Models: Tumor xenograft models in mice are commonly used to evaluate the in vivo antitumor effects of lead compounds. mdpi.com

Anti-diabetic Models: The anti-diabetic efficacy of quinoline (B57606) and quinazoline derivatives has been assessed in rat models of diabetes mellitus, where reductions in blood glucose levels are measured. nih.gov

Other Biological Activities under Preclinical Investigation

Antiviral Activities (e.g., Anti-HIV, Anti-Influenza)

The quinazoline scaffold is a key component in a variety of derivatives exhibiting a broad spectrum of antiviral activities. researchgate.net

Anti-Influenza Activity: Numerous 2,4-disubstituted quinazoline derivatives have been synthesized and shown to possess potent in vitro activity against the influenza A virus, with low cytotoxicity. nih.govsci-hub.se Some of these compounds have demonstrated superior activity against the influenza A/WSN/33 (H1N1) virus compared to the reference drug ribavirin (B1680618). urfu.runih.gov Studies have also explored derivatives with moderate activity against the H5N1 influenza virus. nih.gov One compound, 2-Methylquinazolin-4(3H)-one, was identified as an active component that inhibits H1N1 replication and alleviates virus-induced acute lung injury in mice. mdpi.com